Xanthylium, 9-[2-carboxy-4(or 5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-3,6-bis(dimethylamino)-, inner salt
CAS No.:
Cat. No.: VC13631685
Molecular Formula: C58H50N6O14
Molecular Weight: 1055.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C58H50N6O14 |
|---|---|
| Molecular Weight | 1055.0 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate |
| Standard InChI | InChI=1S/2C29H25N3O7/c1-30(2)17-6-9-21-23(14-17)37-24-15-18(31(3)4)7-10-22(24)29(21)20-8-5-16(13-19(20)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34;1-30(2)17-6-9-20-23(14-17)37-24-15-18(31(3)4)7-10-21(24)29(20)22-13-16(5-8-19(22)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34/h2*5-10,13-15H,11-12H2,1-4H3 |
| Standard InChI Key | UWQYEQKHQZYMMZ-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 |
| Canonical SMILES | CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a xanthylium core (a tricyclic system consisting of two benzene rings fused to a central oxygen-containing ring) substituted at positions 3 and 6 with dimethylamino groups (-N(CH₃)₂). At position 9, a phenyl ring is attached, which carries a carboxy group (-COOH) at position 2 and a reactive [(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl moiety at either position 4 or 5. The inner salt configuration arises from the zwitterionic nature of the molecule, where the cationic xanthylium core is balanced by an anionic carboxylate group .
Key Structural Features:
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Xanthylium core: Provides photostability and fluorescence properties.
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Dimethylamino groups: Enhance solubility in polar solvents and modulate electronic properties.
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Reactive NHS ester: The 2,5-dioxopyrrolidin-1-yloxy carbonyl group enables conjugation with primary amines, making the compound suitable for bioconjugation .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of xanthylium derivatives typically involves condensation reactions between aromatic aldehydes and resorcinol derivatives, followed by cyclization and functionalization. For this compound, a plausible route includes:
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Formation of the xanthylium core: Condensation of 3,6-bis(dimethylamino)xanthone with a substituted benzaldehyde derivative under acidic conditions .
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Introduction of the NHS ester: Reaction of the intermediate carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) .
A study by Pratt and Robinson (1923) demonstrated early methods for synthesizing xanthylium derivatives via Friedel-Crafts alkylation, which remains relevant for modern adaptations .
Purification and Characterization
Purification is achieved through column chromatography or recrystallization. Structural confirmation relies on:
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FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch of NHS ester) and ~1600 cm⁻¹ (aromatic C=C) .
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NMR: Distinct signals for dimethylamino protons (~2.8 ppm) and aromatic protons in the xanthylium core .
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Mass spectrometry: High-resolution MS confirms the molecular ion peak .
Physicochemical Properties
Spectral Properties
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UV-Vis Absorption: Maximum absorbance in the visible range (~490–520 nm), characteristic of xanthylium dyes .
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Fluorescence: Emission peaks between 510–540 nm, with quantum yields dependent on solvent polarity .
Stability and Reactivity
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pH Sensitivity: The compound exhibits halochromism, transitioning between cationic and neutral forms in acidic and neutral conditions, respectively .
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Photostability: Resistant to photodegradation under ambient light but may degrade under prolonged UV exposure .
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Reactivity: The NHS ester group hydrolyzes in aqueous solutions, necessitating anhydrous storage conditions .
Table 1: Stability Profile Under Various Conditions
| Condition | Stability Outcome | Citation |
|---|---|---|
| Aqueous pH 7.4 | Hydrolysis of NHS ester within 24 hours | |
| Dry, 4°C | Stable for >6 months | |
| UV light (365 nm) | Gradual fluorescence quenching |
Applications in Science and Industry
Fluorescent Labeling
The compound’s NHS ester group enables covalent attachment to proteins, antibodies, and nucleic acids, making it a valuable tool in:
Biomedical Research
Preliminary studies on analogous xanthylium derivatives suggest potential antiproliferative effects. For example, compound 4 in a 2023 study inhibited P19 embryocarcinoma cell proliferation by arresting the cell cycle at the G1 phase . While direct evidence for this compound is lacking, its structural similarity implies possible bioactivity.
Industrial Uses
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Textile dyes: Xanthylium derivatives are employed for silk and wool dyeing due to their vibrant colors and wash-fastness .
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Photochromic materials: Applications in smart windows and optical data storage .
Biological and Toxicological Considerations
Cytotoxicity
While no direct toxicity data exist for this compound, related xanthylium salts exhibit moderate cytotoxicity (IC₅₀ ≈ 10–50 µM in cancer cell lines) . The dimethylamino groups may enhance membrane permeability, potentiating biological effects.
Environmental Impact
Xanthylium derivatives are generally non-biodegradable and may persist in aquatic systems. Regulatory status varies by jurisdiction, with some compounds approved under group standards for industrial use .
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